

Bis(2-chloroethyl)ammonium chloride physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Bis(2-chloroethyl)ammonium chloride
Cat. No.:	B7767264

[Get Quote](#)

An In-depth Technical Guide on **Bis(2-chloroethyl)ammonium chloride**: Core Physical and Chemical Properties

Introduction

Bis(2-chloroethyl)ammonium chloride, also known as nor-nitrogen mustard hydrochloride, is a bifunctional alkylating agent of significant interest to researchers, scientists, and drug development professionals.^[1] It serves as a crucial intermediate in the synthesis of various chemotherapeutic agents, most notably cyclophosphamide.^{[2][3]} Its high reactivity, which stems from the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, particularly DNA.^[1] This interaction results in the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.^[1] Due to its hazardous nature, it must be handled with extreme caution in a controlled laboratory setting.^[3]

Physical and Chemical Properties

Bis(2-chloroethyl)ammonium chloride is a white to light beige crystalline powder.^{[1][4]} It is known to be hygroscopic and should be stored accordingly.^[5]

Property	Value	Source(s)
Molecular Formula	C4H10Cl3N	[2] [4] [6]
Molecular Weight	178.49 g/mol	[6]
Melting Point	212-215 °C (with decomposition)	
	219.5 °C	[1] [2]
	212.0-220.0 °C	[4]
Appearance	White to beige crystalline powder	[1] [5]
Solubility	Soluble in water (>100 g/L)	[1] [2]
Storage Temperature	2-30°C	
CAS Number	821-48-7	[2]

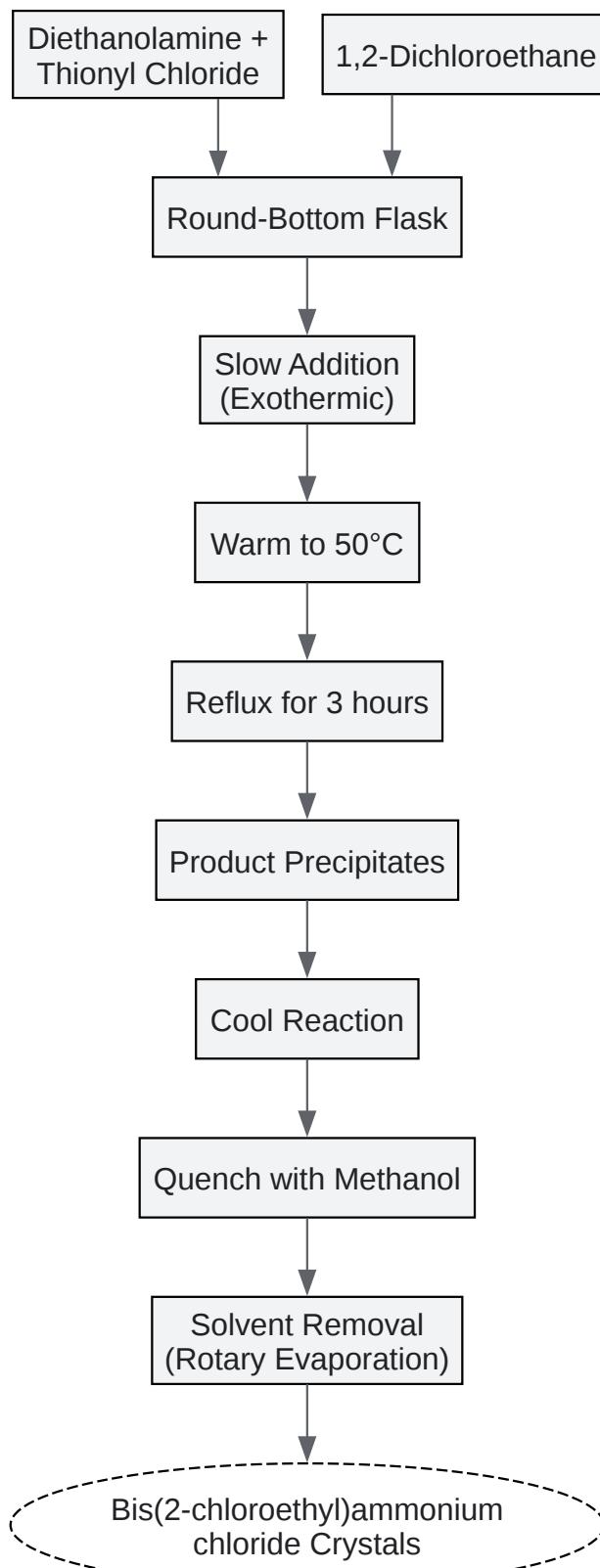
Spectral Data

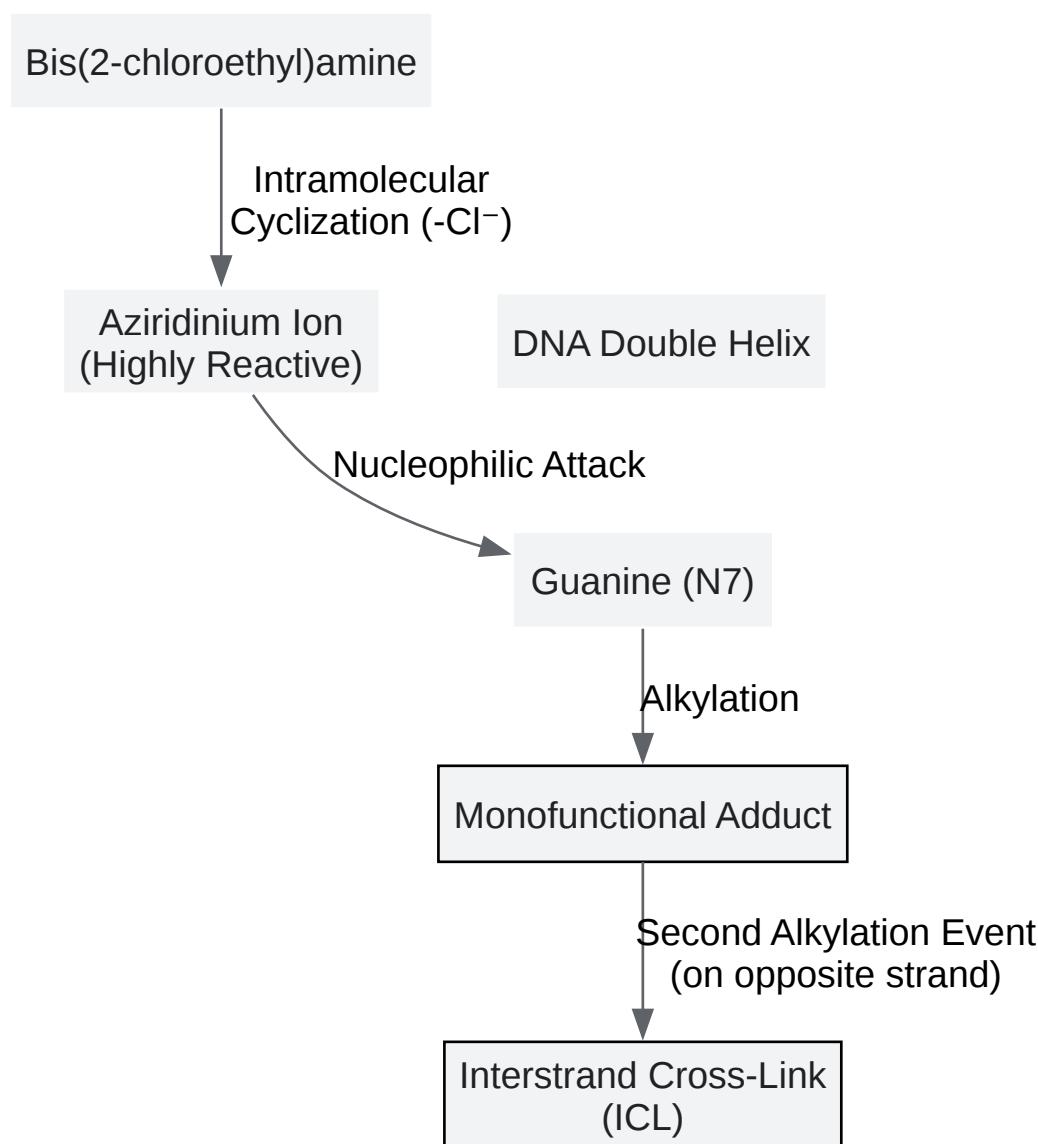
Technique	Description	Source(s)
¹ H NMR	In DMSO-d6, characteristic peaks are observed at approximately 3.95 ppm (triplet, 4H, -CH ₂ -Cl), 3.45 ppm (triplet, 4H, -CH ₂ -N), and a broad singlet around 10.1 ppm (2H, NH ₂ ⁺). [7]	[7]
¹³ C NMR	Spectra are available and consistent with the structure. [1] [8] In Polysol, peaks are expected for the two distinct carbon environments. [8]	[1] [8]
Infrared (IR) Spectroscopy	The IR spectrum conforms to the structure of bis(2-chloroethyl)ammonium chloride. [1] [9]	[1] [9]
Mass Spectrometry (MS)	Under Electrospray Ionization (ESI-MS/MS), the protonated free base [M+H] ⁺ is observed at m/z 142.0. [7] Electron Ionization (EI-MS) shows the molecular ion [M] ⁺ of the free base at m/z 141. [7] [10]	[7] [10]

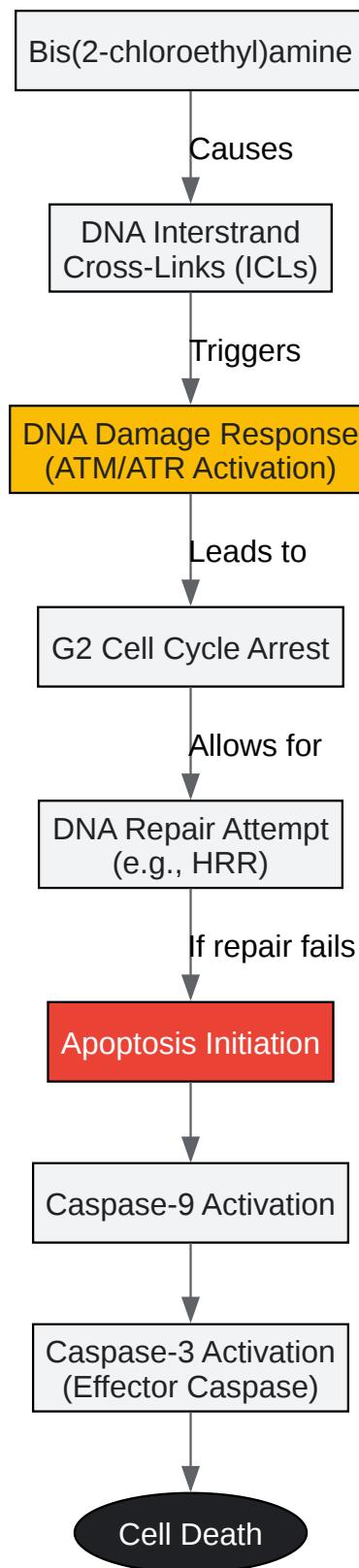
Experimental Protocols

Synthesis: Chlorination of Diethanolamine

A prevalent method for synthesizing **bis(2-chloroethyl)ammonium chloride** is the reaction of diethanolamine with thionyl chloride (SOCl₂).[\[1\]](#)[\[11\]](#)[\[12\]](#)


Materials:


- Diethanolamine (0.30 mol)[\[1\]](#)[\[12\]](#)[\[13\]](#)


- Thionyl chloride (0.66 mol)[[11](#)]
- 1,2-Dichloroethane (300 mL)[[1](#)][[12](#)][[13](#)]
- Methanol (for quenching, 20 mL)[[1](#)][[12](#)][[13](#)]
- 1 L round-bottom flask with a reflux condenser[[1](#)][[13](#)]

Procedure:

- In a 1 L round-bottom flask, combine 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[[1](#)][[12](#)][[13](#)]
- Slowly add 51.0 mL of thionyl chloride to the stirred solution. This addition is exothermic and may require cooling. A solid suspension may form immediately.[[1](#)][[13](#)]
- Warm the mixture to approximately 50°C; the initial suspension should dissolve.[[1](#)][[12](#)][[13](#)]
- Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. The crystalline hydrochloride salt product will precipitate during reflux.[[1](#)][[12](#)][[13](#)]
- After 3 hours, cool the mixture and quench the reaction by carefully adding 20 mL of methanol to neutralize excess thionyl chloride.[[1](#)][[12](#)][[13](#)]
- Remove the solvents under reduced pressure using a rotary evaporator to obtain the white crystalline product.[[1](#)][[12](#)][[13](#)]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Bis(2-chloroethyl)amine hydrochloride HCl Online | Bis(2-chloroethyl)amine hydrochloride HCl Manufacturer and Suppliers [scimlifify.com]
- 3. benchchem.com [benchchem.com]
- 4. Bis(2-chloroethyl)amine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]
- 6. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Bis(2-chloroethyl)amine hydrochloride, 98% Each | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 10. Bis(2-chloroethyl)amine hydrochloride(821-48-7) MS [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Bis(2-chloroethyl)ammonium chloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767264#bis-2-chloroethyl-ammonium-chloride-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com